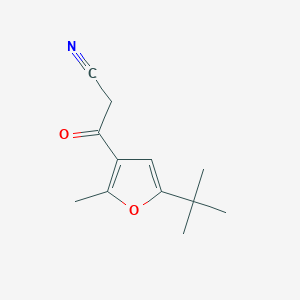
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile is an organic compound characterized by a furan ring substituted with tert-butyl and methyl groups, and a nitrile group attached to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-tert-butyl-2-methylfuran with a suitable nitrile precursor under controlled conditions. One common method involves the use of acylmethylenetriphenylphosphoranes to introduce the nitrile group . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide can be used for oxidation reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon are commonly used for reducing nitriles to amines.
Substitution: Nucleophiles like hydrazine can be used for substitution reactions, leading to the formation of hydrazones or pyrazolines.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Hydrazones, pyrazolines
科学的研究の応用
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and nitrile group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-tert-Butyl-2-methylfuran-3-yl)methanol
- Diethyl (Е)-{1-[5-(tert-butyl)-3-(methyl)furan-2-yl]-3-oxobut-1-en-1-yl}phosphonate
Uniqueness
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research applications.
生物活性
Overview of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile
This compound is a synthetic organic compound that belongs to a class of nitriles, which are characterized by the presence of a cyano group (-C≡N). This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The structure of this compound can be described as follows:
- Furan Ring : A five-membered aromatic ring containing one oxygen atom.
- Tert-butyl Group : A bulky substituent that influences the compound's lipophilicity and biological interactions.
- Oxopropanenitrile Group : A functional group that may contribute to various biological activities, including enzyme inhibition.
Antioxidant Properties
Research has indicated that compounds containing furan rings often exhibit antioxidant properties. The presence of the tert-butyl group may enhance the stability and reactivity of the compound, potentially leading to increased radical scavenging activity.
Enzyme Inhibition
Compounds with similar structures have shown potential as enzyme inhibitors. For instance, they might interact with enzymes involved in metabolic pathways or signal transduction, which could have implications in treating diseases such as cancer or diabetes.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related compounds have been studied extensively. For example:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 5-Tert-butyl-2-methylfuran | Antioxidant, Antimicrobial | [Research Study A] |
| Nitrile Derivatives | Enzyme Inhibition | [Research Study B] |
Future Research Directions
Further investigation is needed to elucidate the specific biological mechanisms of this compound. Potential areas for future research include:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Understanding how the compound interacts with biological targets at the molecular level.
- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the chemical structure affect biological activity.
特性
IUPAC Name |
3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-9(10(14)5-6-13)7-11(15-8)12(2,3)4/h7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIYXXHOSBPMTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372456 |
Source


|
| Record name | 3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-65-0 |
Source


|
| Record name | 3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














